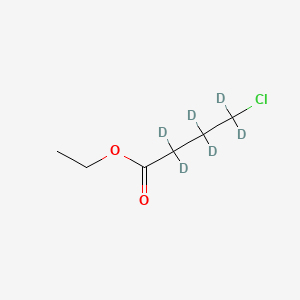![molecular formula C12H22O11 B587579 (4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol CAS No. 50728-38-6](/img/structure/B587579.png)
(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol” is a complex organic molecule. It contains multiple hydroxyl groups and ether linkages, suggesting it may be a type of carbohydrate or related to carbohydrate chemistry .
Molecular Structure Analysis
The molecule has a complex structure with multiple chiral centers, indicated by the (4S,5S) and (2S,4S,5S) notations. These notations refer to the configuration of the atoms around the chiral centers .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions. It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Solubility and Physical Properties
Studies have explored the solubility of compounds structurally similar to "(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol" in ethanol-water solutions, finding that solubilities vary with temperature and ethanol mass fraction, providing essential data for their application in solution-based processes (Gong, Wang, Zhang, & Qu, 2012). Similarly, research on the densities and viscosities of sugar alcohol aqueous solutions offers valuable information for their use in various industrial and pharmaceutical applications (Zhu, Ma, & Zhou, 2010).
Synthesis Techniques
Innovative synthesis methods have been developed for compounds with similar structural features, highlighting efficient pathways for their preparation. This includes the creation of complex structures through multi-step processes, which are crucial for producing specific isomers or derivatives with potential therapeutic uses (Liu, Li, Lu, & Miao, 2008). Another study provides a detailed procedure for synthesizing isomeric compounds, offering insights into the versatility of these molecules for various scientific applications (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).
Potential Biological and Pharmaceutical Roles
Research on the biochemical and pharmacological properties of these compounds includes studies on their binding affinities and interactions with proteins, which are critical for developing new medications or therapeutic agents. For instance, a computational study on a closely related compound isolated from Syzygium densiflorum Wall. ex Wight & Arn explored its potential role in diabetes management, identifying several target proteins for therapeutic intervention (Muthusamy & Krishnasamy, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Mannans, a major constituent of the hemicellulose fraction of lignocelluloses, perform distinct functions as structural components in cell walls of softwoods and storage functions in seeds .
Mode of Action
It is known that enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl mannan esterases .
Biochemical Pathways
Mannans are an important part of the hemicellulose family, which are further classified as linear mannan, glucomannan, galactomannan, and galactoglucomannan . Linear mannans are homopolysaccharides which have a main chain composed of 1,4-linked β-d-mannopyranosyl (mannose-mannose) residues . The enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases .
Result of Action
It is known that the enzymatic hydrolysis of mannan significantly affects the prospects of biobleaching and saccharification of lignocellulosic biomass .
Eigenschaften
IUPAC Name |
(4S,5S)-6-(hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-KHDAGABXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@@H](C(OC2O)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857953 |
Source


|
| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50728-38-6 |
Source


|
| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Oxireno[a]indolizine](/img/structure/B587497.png)








